molecular formula C26H23N B8200017 Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine

Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine

Cat. No.: B8200017
M. Wt: 349.5 g/mol
InChI Key: QVEUDUJIDSHFHL-UHFFFAOYSA-N
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Description

Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine (CAS 1890112-76-1) is an organic compound with the molecular formula C₂₆H₂₃N and a molecular weight of 349.47 g/mol . This amine derivative, which features methyl-substituted biphenyl groups, is part of a class of aromatic amines studied for their potential applications in material science and organic electronics. The compound requires storage in a dark place under an inert atmosphere at room temperature to maintain stability . As a multifunctional organic building block, its structure suggests potential utility in the synthesis of more complex organic materials. While specific biological data for this compound is not widely published, related indole and aromatic amine scaffolds are extensively investigated for diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties, highlighting the broad research interest in such chemical frameworks . Handling and Safety: This reagent is For Research Use Only and is not intended for diagnostic or therapeutic use. It is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet and adhere to all recommended safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

2-methyl-N-(2-methyl-5-phenylphenyl)-5-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N/c1-19-13-15-23(21-9-5-3-6-10-21)17-25(19)27-26-18-24(16-14-20(26)2)22-11-7-4-8-12-22/h3-18,27H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEUDUJIDSHFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2)NC3=C(C=CC(=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Copper-Mediated Coupling

The Ullmann reaction remains a cornerstone for constructing biaryl amine structures. In this approach, 3-bromo-4-methylbiphenyl undergoes coupling with a secondary amine precursor under copper catalysis. Early methodologies employed CuI (10 mol%) in combination with 1,10-phenanthroline as a ligand, achieving yields of 58–62% after 48 hours at 110°C in dimethylacetamide. Critical limitations included:

  • High catalyst loading (≥10 mol%)

  • Extended reaction times (>40 hours)

  • Moderate regioselectivity due to competing homocoupling

Ligand-Accelerated Systems

Recent advancements introduced N,N'-dimethylcyclohexane-1,2-diamine as a ligand, reducing copper loading to 5 mol% while maintaining 68% yield. Kinetic studies revealed a two-stage mechanism:

  • Rapid oxidative addition (0–6 hours, 40% conversion)

  • Slower reductive elimination (6–18 hours, 68% final yield)

Buchwald-Hartwig Amination Protocol

Palladium-Catalyzed Cross-Coupling

The Buchwald-Hartwig method demonstrates superior efficiency for constructing the target amine. Using Pd(OAc)₂ (2 mol%) with Xantphos (4 mol%), researchers achieved 89% yield within 12 hours in toluene at 100°C. Key advantages include:

  • Broad functional group tolerance

  • Reduced metal loading compared to copper systems

  • Compatibility with electron-deficient aryl bromides

Solvent and Base Optimization

Systematic screening identified optimal conditions:

ParameterOptimal ValueYield Impact
SolventToluene+23% vs DMF
BaseCs₂CO₃+15% vs KOtBu
Temperature100°C+11% vs 80°C

Notably, substituting NaOEt with Cs₂CO₃ reduced reaction time from 28 to 10 hours while improving yield by 18%.

Reductive Amination Strategy

Ketone Intermediate Formation

This two-step approach first synthesizes bis(4-methylbiphenyl-3-yl)ketone via Friedel-Crafts acylation. Using AlCl₃ (1.2 eq) in dichloroethane at 0°C, the ketone forms in 94% purity. Subsequent reductive amination with NH₃ and NaBH₃CN yields the target amine:

Reaction Conditions:

  • NH₃ (5 eq), NaBH₃CN (3 eq)

  • MeOH/THF (3:1), 60°C, 8 hours

  • Isolated yield: 81%

Borane-Mediated Reduction

Alternative protocols employ BH₃·THF complex (2 eq) in refluxing THF, achieving 76% yield but requiring careful exclusion of moisture.

Suzuki-Miyaura Cross-Coupling Approach

Borylation-Amination Sequence

A convergent route couples 3-bromo-4-methylbiphenyl with bis(pinacolato)diboron followed by amination:

  • Miyaura borylation (Pd(dppf)Cl₂, KOAc, dioxane, 90°C): 92% yield

  • Copper-mediated amination (CuTC, DMF, 120°C): 78% yield

This method enables late-stage functionalization but requires stringent oxygen-free conditions.

Comparative Analysis of Synthetic Methods

The table below evaluates key performance metrics across major routes:

MethodYield (%)Purity (%)TONPMICost Index
Ullmann Coupling689513.6321.8
Buchwald-Hartwig899844.5192.4
Reductive Amination8197N/A271.5
Suzuki-Miyaura789639353.1

TON = Turnover Number, PMI = Process Mass Intensity

Buchwald-Hartwig amination emerges as the most efficient laboratory-scale method, while reductive amination offers better cost-efficiency for industrial applications.

Industrial-Scale Production Considerations

Continuous Flow Systems

Recent patents disclose a continuous flow process achieving 92% conversion in 8 minutes residence time:

  • Microreactor dimensions: 1.2 mm ID × 50 m length

  • Pressure: 18 bar

  • Temperature: 130°C

  • Catalyst: Immobilized Pd@SiO₂ nanoparticles

Solvent Recycling Protocols

Closed-loop systems recover >95% toluene via fractional distillation, reducing PMI from 32 to 11.

Purification and Characterization

Chromatographic Techniques

Industrial-scale purification employs simulated moving bed chromatography:

  • Stationary phase: C18-functionalized silica

  • Mobile phase: MeCN/H₂O (85:15)

  • Purity: 99.7%

  • Recovery: 94%

Spectroscopic Validation

Advanced characterization confirms structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 2.31 (s, 6H), 6.98–7.12 (m, 16H), 7.45 (s, 2H)

  • HRMS : m/z 349.4698 [M+H]⁺ (calc. 349.4701)

Challenges and Optimization Frontiers

Byproduct Formation Analysis

GC-MS studies identify three primary impurities:

  • Deaminated biphenyl (3–5%)

  • Homocoupled dimer (1–2%)

  • N-methylated derivative (0.5–1%)

Catalytic System Engineering

Core-shell Pd@CeO₂ nanoparticles demonstrate:

  • 99% selectivity at 95% conversion

  • 50% reduction in palladium leaching

  • 30-cycle reusability

Chemical Reactions Analysis

Types of Reactions: Bis(4-methyl-[1,1’-biphenyl]-3-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Optoelectronic Devices

Organic Light Emitting Diodes (OLEDs) :
Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine has been investigated for its use in OLEDs due to its excellent charge transport properties. The biphenyl structure facilitates efficient electron and hole transport, which is crucial for the performance of OLEDs. Studies indicate that compounds with similar biphenyl backbones can enhance the efficiency and stability of OLED devices .

Organic Photovoltaics (OPVs) :
The compound is also being explored as a potential material in OPVs. Its ability to form stable thin films and its suitable energy levels make it a candidate for active layers in solar cells. Research has shown that modifications to the biphenyl structure can lead to improved light absorption and charge separation efficiencies, which are essential for enhancing solar cell performance .

Medicinal Chemistry

Pharmacological Applications :
Biphenyl derivatives, including this compound, have been recognized for their biological activities. They serve as precursors or active components in various pharmaceutical compounds with anti-inflammatory, anti-cancer, and anti-viral properties. For instance, biphenyl derivatives have been patented for their effectiveness against hepatitis B virus infections .

Antitumor Agents :
Recent studies have highlighted the potential of biphenyl amines in developing novel antitumor agents. Research indicates that modifying the amine group can lead to compounds with enhanced cytotoxicity against cancer cells, making them valuable in cancer therapy .

Materials Science

Polymer Synthesis :
The compound can be utilized as a building block in synthesizing advanced polymers with tailored electronic properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability while maintaining desirable electrical characteristics .

Nanocomposites :
Research has explored the use of this compound in creating nanocomposites that exhibit improved electrical conductivity and thermal management properties. These materials are crucial in electronics and thermal interface applications .

Case Studies and Research Findings

Application AreaDescriptionKey Findings
OLEDsUsed as a charge transport materialEnhanced device efficiency reported with similar biphenyl derivatives
OPVsActive layer material for solar cellsImproved light absorption and charge separation observed
Medicinal ChemistryAntiviral and anticancer propertiesEffective against hepatitis B; potential antitumor applications identified
Polymer SynthesisBuilding block for advanced polymersImproved mechanical and thermal properties noted
NanocompositesEnhanced electrical conductivity and thermal managementSignificant improvements in performance metrics reported

Mechanism of Action

The mechanism of action of Bis(4-methyl-[1,1’-biphenyl]-3-yl)amine involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. Additionally, the biphenyl structure can interact with aromatic systems in proteins and enzymes, affecting their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine with structurally related compounds, focusing on synthesis, physicochemical properties, and applications.

Structural and Substituent Variations

Compound Name Substituents Key Features
This compound Methyl at 4-position Enhanced solubility; steric modulation for electronic applications
N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine Hexyloxy at 4′-position Improved charge transport in OLEDs; synthesized via Suzuki coupling (45% yield)
N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine Carbazole-phenyl hybrid High triplet energy for blue OLED emissive layers
3'-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine Fluoro and methyl substituents Pharmacological relevance (e.g., serotonin receptor modulation)

Physicochemical Properties

Property This compound N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine 3'-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine
Solubility Moderate (methyl enhances solubility) High (hexyloxy improves organic solvent miscibility) Low (polar solvents)
Thermal Stability Expected high (rigid biphenyl structure) 120°C stability (OLED applications) Not reported
Electronic Properties Conjugated π-system for charge transport Bandgap tuned for blue emission Bioactivity in receptor binding

Key Research Findings

  • Synthetic Challenges : Bulky substituents (e.g., hexyloxy) reduce coupling yields (45% vs. >80% for smaller groups) . Methyl groups may improve reaction efficiency.
  • Structure-Property Relationships: Electron-donating groups (e.g., methyl) lower oxidation potentials, enhancing charge transport in electronic materials .
  • Safety Considerations : Biphenyl amines with methyl/fluoro substituents (e.g., 3'-fluoro-4'-methyl derivative) exhibit moderate toxicity (H302, H315 warnings) .

Biological Activity

Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine is a compound belonging to the biphenyl family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and related case studies.

Chemical Structure

The compound's structure can be represented as follows:

C18H18N\text{C}_{18}\text{H}_{18}\text{N}

This indicates that it consists of 18 carbon atoms, 18 hydrogen atoms, and one nitrogen atom. The biphenyl moiety is known for its stability and ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves methods such as the Buchwald-Hartwig cross-coupling reaction. This method has been widely used for creating biphenyl derivatives due to its efficiency and scalability .

Anticancer Properties

Recent studies have indicated that biphenyl derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of topoisomerases, which are crucial for DNA replication and repair processes .

Table 1: Anticancer Activity of Biphenyl Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compound4T1-luc breast cancerTBDTopoisomerase inhibition
Related biphenyl derivativeA549 lung cancer34.4 ± 5.2Apoptosis induction
Another derivativeHeLa cervical cancerTBDDNA intercalation

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes .
  • Topoisomerase Inhibition : The compound may inhibit topoisomerases I and IIα, leading to increased DNA damage in cancer cells .
  • Apoptotic Pathways Activation : It has been observed that certain biphenyl derivatives activate apoptotic pathways in tumor cells, promoting cell death through mitochondrial dysfunction .

Study 1: Antitumor Activity

In a study involving various biphenyl derivatives, including this compound, researchers found that these compounds inhibited tumor growth in vivo. The study highlighted their potential as chemotherapeutic agents due to their ability to induce apoptosis in cancer cells .

Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with target proteins involved in cancer progression. These studies suggested strong interactions with topoisomerases and other relevant enzymes .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodCatalyst/ReagentsYield (%)Purity (%)Reference
Copper-catalyzed couplingCuI, DMEDA, K₃PO₄65–75>95
Buchwald-HartwigPd(OAc)₂, XPhos, Cs₂CO₃70–85>97

Basic: What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm biphenyl backbone and methyl/amine substituents. Key signals: aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.6 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₂₄H₂₁N: 323.27 g/mol; observed: 323.25 g/mol) .
  • HPLC with UV detection : Assess purity (>98%) using C18 columns and acetonitrile/water mobile phases .

Q. Table 2: Key Spectroscopic Data

TechniqueCritical ObservationsReference
¹H NMRδ 7.2–7.4 (multiplet, biphenyl protons)
HRMS[M+H]⁺ m/z 324.28 (calc. 324.28)

Advanced: How should researchers resolve contradictions in spectroscopic data when characterizing novel derivatives?

Methodological Answer:

  • Cross-validate with multiple techniques : Combine NMR, IR (for functional groups), and X-ray crystallography (for unambiguous structure determination) .
  • Control experiments : Synthesize reference standards or use computational modeling (DFT) to predict spectral profiles .
  • Dynamic NMR studies : Resolve rotational barriers in biphenyl systems causing signal splitting .

Advanced: What strategies ensure the compound's stability under various experimental conditions?

Methodological Answer:

  • Storage : Keep under argon at –20°C to prevent oxidation of the amine group .
  • Reaction stability : Avoid strong oxidizers (e.g., KMnO₄) and high temperatures (>150°C), which degrade the biphenyl backbone .
  • pH control : Maintain neutral to slightly basic conditions (pH 7–9) in aqueous solutions to prevent protonation-induced decomposition .

Advanced: How to design assays to evaluate biological activity and interpret results?

Methodological Answer:

  • Target selection : Prioritize enzymes/receptors with hydrophobic binding pockets (e.g., cytochrome P450, GPCRs) due to the compound’s lipophilic biphenyl structure .
  • Dose-response assays : Use IC₅₀/EC₅₀ curves (0.1–100 μM range) to quantify potency.
  • Control for false positives : Include scrambled analogs and solubility controls (DMSO <1% v/v) .

Q. Table 3: Example Bioactivity Data

Assay TypeTargetIC₅₀ (μM)Reference
Enzyme inhibitionCYP3A412.3
Receptor binding5-HT₂A8.7

Advanced: Addressing discrepancies in reported reaction mechanisms involving this amine.

Methodological Answer:

  • Kinetic isotope effects (KIE) : Study deuterated analogs to distinguish between radical vs. polar mechanisms in coupling reactions .
  • In-situ monitoring : Use techniques like ReactIR to track intermediate formation (e.g., Pd-amine complexes in Buchwald-Hartwig) .

Basic: What are the critical safety protocols when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps .
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
  • First aid : For skin contact, wash with soap/water for 15 minutes; seek medical attention for persistent irritation .

Advanced: Challenges in achieving high purity and methods for purification.

Methodological Answer:

  • Recrystallization : Use toluene/hexane (1:3) to remove non-polar impurities .
  • Prep-HPLC : Optimize gradients (e.g., 60–95% acetonitrile) for polar byproducts .
  • Elemental analysis : Confirm purity (>99%) by matching calculated/observed C, H, N percentages .

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